

# Structural Analogs of N-(4-aminophenyl)-2-methoxyacetamide: A Comparative SAR & Utility Guide

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## Compound of Interest

Compound Name:	<i>N</i> -(4-aminophenyl)-2-methoxyacetamide
CAS No.:	203739-06-4
Cat. No.:	B3021585

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## Executive Summary

**N-(4-aminophenyl)-2-methoxyacetamide** (CAS: 203739-06-4) represents a specialized scaffold within the N-acylated aniline family. Structurally, it acts as a hybrid between the analgesic pharmacophore of Paracetamol and the zinc-binding precursors used in HDAC inhibitor design.

While often categorized as a chemical building block, its specific substitution pattern—a para-amino group combined with a methoxy-functionalized acetyl tail—offers unique physicochemical properties compared to standard acetanilides. This guide analyzes its utility as a lead scaffold, contrasting it with therapeutic standards to elucidate its potential in medicinal chemistry, specifically in analgesic design and enzyme inhibition studies.

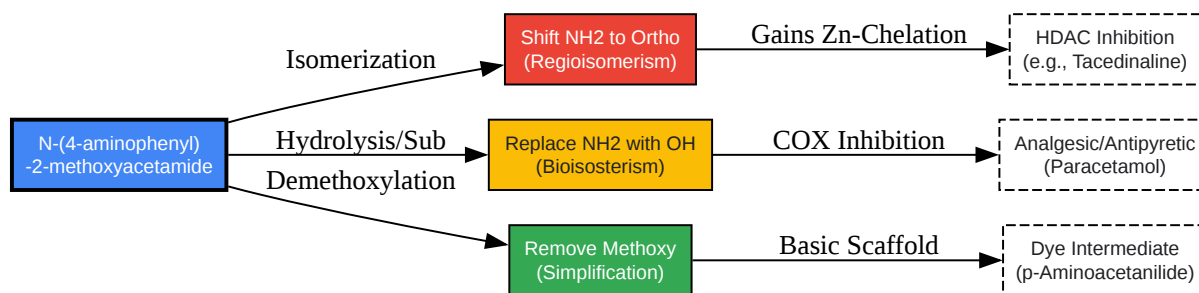
## Structural Analysis & Mechanism

The molecule consists of a p-phenylenediamine core mono-acylated with methoxyacetic acid. Its biological activity is dictated by three distinct zones:

- The Cap (Methoxyacetyl): Unlike a simple acetyl group, the methoxy ether adds a hydrogen bond acceptor and increases metabolic stability against deacetylation.
- The Linker (Phenyl Ring): The para-substitution pattern rigidly separates the amide and amine, favoring "linear" binding modes typical of analgesics or kinase inhibitors, rather than the "clamped" mode of ortho-substituted HDAC inhibitors.
- The Head Group (Primary Amine): A versatile handle for further derivatization (e.g., into urea/thiourea kinase inhibitors) or as a weak hydrogen bond donor.

## SAR Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence based on substituent positioning.



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Caption: SAR divergence showing how the target molecule relates to major therapeutic classes based on regiochemistry and functional group modification.

## Comparative Analysis of Analogs

This section compares **N-(4-aminophenyl)-2-methoxyacetamide** against three critical analogs to define its relative performance and utility.

## Comparison Table: Physicochemical & Biological Profiles

Feature	Target Molecule	Paracetamol (Standard)	p-Aminoacetanilide (Parent)	Entinostat (HDACi Analog)
Structure	N-(4-NH <sub>2</sub> -Ph)-COCH <sub>2</sub> OMe	N-(4-OH-Ph)-COCH <sub>3</sub>	N-(4-NH <sub>2</sub> -Ph)-COCH <sub>3</sub>	N-(2-NH <sub>2</sub> -Ph)-Carbamate
Primary Class	Building Block / Probe	Analgesic / Antipyretic	Dye Intermediate	Class I HDAC Inhibitor
Key Mechanism	Weak COX / Linker	COX-1/2 & TRPA1	Peroxidase Substrate	Zn <sup>2+</sup> Chelation (HDAC)
LogP (Calc)	~0.85	0.46	0.23	2.6
Solubility	Moderate (Ether tail)	High	High	Low
Toxicity Risk	High (Aniline metabolite)	Low (at therapeutic dose)	Moderate (Nephrotoxic)	Cytotoxic (Targeted)
Utility	Library Synthesis	Pain Management	Chemical Synthesis	Oncology

## Detailed Competitor Analysis

### 1. vs. Paracetamol (The Analgesic Standard)

- Mechanism: Paracetamol acts centrally via COX inhibition and cannabinoid pathways. The target molecule replaces the phenolic -OH with an -NH<sub>2</sub>.<sup>[1]</sup>
- Performance: The -NH<sub>2</sub> group makes the molecule more basic and potentially more toxic (via N-hydroxylation to reactive metabolites). The 2-methoxy tail increases lipophilicity compared to paracetamol's acetyl group, potentially altering blood-brain barrier (BBB) penetration.
- Verdict: The target is inferior as a standalone drug due to toxicity risks but superior as a scaffold for creating novel, potent analgesics where the amine is further derivatized.

## 2. vs. Entinostat/CI-994 (The HDAC Inhibitors)

- Mechanism: HDAC inhibitors require a "Zinc Binding Group" (ZBG). In Entinostat and Tacedinaline (CI-994), an ortho-amino group on the anilide serves this function by chelating Zinc in the enzyme pocket.
- Performance: Our target molecule is a para-amino isomer.[2] This geometry prevents simultaneous binding to the Zinc ion and the hydrophobic tunnel.
- Verdict: The target molecule serves as an excellent Negative Control in HDAC assays. If a compound library shows activity with this molecule, it indicates "off-target" effects (non-specific toxicity) rather than true epigenetic modulation.

## Experimental Protocols

To validate the utility of this scaffold, the following protocols describe its synthesis and a standard cytotoxicity assay to establish baseline biological activity.

### Protocol A: Selective Synthesis of N-(4-aminophenyl)-2-methoxyacetamide

Objective: To synthesize the target mono-amide without over-acylating the second amine of p-phenylenediamine.

Reagents:

- p-Phenylenediamine (PPD) [CAS: 106-50-3]
- Methoxyacetyl chloride [CAS: 38870-89-2]
- Triethylamine (TEA)
- Dichloromethane (DCM)[3][4]

Workflow:

- Protection (Optional but Recommended): Use N-Boc-p-phenylenediamine to ensure mono-acylation. If using free PPD, use a large excess (3:1) of PPD to acid chloride.

- Acylation: Dissolve 1.0 eq of N-Boc-PPD in dry DCM with 1.2 eq TEA. Cool to 0°C.
- Addition: Dropwise add 1.05 eq of Methoxyacetyl chloride over 30 mins.
- Reaction: Stir at Room Temp (RT) for 4 hours. Monitor by TLC (MeOH/DCM 1:9).
- Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.
- Purification: Neutralize with NaHCO<sub>3</sub>, extract with EtOAc, and recrystallize from Ethanol.

## Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: To determine if the methoxy-tail modification confers increased toxicity compared to the parent p-aminoacetanilide.

Materials:

- Cell Line: HepG2 (Liver carcinoma - relevant for aniline toxicity).
- Controls: Paracetamol (Negative/Low Tox), Doxorubicin (Positive).

Steps:

- Seeding: Seed HepG2 cells at  
cells/well in 96-well plates. Incubate 24h.
- Treatment: Prepare serial dilutions (1 μM – 100 μM) of:
  - **N-(4-aminophenyl)-2-methoxyacetamide**[\[5\]](#)[\[6\]](#)
  - N-(4-aminophenyl)acetamide (Parent)[\[1\]](#)[\[7\]](#)[\[8\]](#)
  - Paracetamol[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Incubation: Treat cells for 48 hours at 37°C, 5% CO<sub>2</sub>.
- Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

- Analysis: Measure Absorbance at 570 nm. Calculate IC50.

#### Expected Outcome:

- Target Molecule: Moderate cytotoxicity (IC50 ~50-100  $\mu$ M) due to the aniline moiety.
- Paracetamol: Low cytotoxicity (IC50 >500  $\mu$ M).
- Interpretation: If the Target Molecule shows IC50 < 10  $\mu$ M, the methoxy group is significantly enhancing cell permeability or metabolic activation.

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